molecular formula C19H17N3O3 B11304428 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11304428
M. Wt: 335.4 g/mol
InChI Key: MJKUBFMDNBHQAE-UHFFFAOYSA-N
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Description

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazole derivative.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.

    Coupling Reactions: The final step involves coupling the pyrazole-furan intermediate with the benzofuran carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its aromatic structure.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its ability to interact with various analytes.

    Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-indole-2-carboxamide

Uniqueness

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the specific combination of furan, pyrazole, and benzofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-5-6-15-13(2)18(25-16(15)10-12)19(23)21-17-7-8-20-22(17)11-14-4-3-9-24-14/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

MJKUBFMDNBHQAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=NN3CC4=CC=CO4)C

Origin of Product

United States

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